molecular formula C14H19BN2O3 B8258558 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B8258558
M. Wt: 274.13 g/mol
InChI Key: VAKWRYNNGAFSMN-UHFFFAOYSA-N
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Description

This compound (C₁₅H₂₀BNO₃; MW 273.14) features a 1,8-naphthyridine core fused with a partially saturated ring and a boronate ester at the 6-position. The naphthyridine scaffold, a bicyclic system with two nitrogen atoms, confers unique electronic properties, making it valuable in medicinal chemistry and catalysis . The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-9-5-6-11(18)17-12(9)16-8-10/h7-8H,5-6H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKWRYNNGAFSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=O)CC3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Final Coupling Step: The final step involves coupling the naphthyridine core with the dioxaborolane moiety under suitable reaction conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to yield corresponding alcohols or amines.

    Hydrolysis: The dioxaborolane moiety can be hydrolyzed under acidic or basic conditions to produce boronic acids.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and substrates used.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound is used in the development of new synthetic methodologies, including cross-coupling reactions and the formation of complex molecular architectures.

    Material Science: It is explored for its potential in the design of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is investigated for its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves its interaction with molecular targets through its boronic ester and naphthyridine moieties. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The naphthyridine core can interact with nucleic acids and proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Impact on Reactivity/Properties
Target Compound (6-position boronate on 1,8-naphthyridine) C₁₅H₂₀BNO₃ 273.14 Bicyclic naphthyridine core with two nitrogens Enhanced metal coordination in cross-coupling
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one [CAS 204841-19-0] C₁₆H₂₁BO₃ 284.15 Dihydronaphthalenone core (no nitrogen) Reduced electron density; lower catalytic activity
3-(Boronate)-5,6,7,8-tetrahydro-1,7-naphthyridine [CAS N/A] C₁₄H₂₁BN₂O₂ 260.14 Boronate at 3-position; saturated naphthyridine Steric hindrance alters coupling regioselectivity
6-(Boronate)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine [AldrichCPR] C₁₃H₁₈BNO₄ 262.07 Fused dioxane ring Increased solubility in polar solvents
tert-Butyl 6-(boronate)-3,4-dihydroisoquinoline-2(1H)-carboxylate [CAS 893566-72-8] C₂₀H₂₇BNO₄ 364.25 Isoquinoline core with tert-butyl carbamate Bulky groups improve regioselectivity in couplings

Reactivity in Cross-Coupling Reactions

  • Target Compound : The 1,8-naphthyridine core enhances metal coordination (e.g., Pd), accelerating Suzuki-Miyaura couplings. The boronate’s position minimizes steric clash, enabling efficient aryl-aryl bond formation .
  • Dihydronaphthalenone Analog [CAS 204841-19-0]: Lacks nitrogen atoms, reducing electron-deficient character. This results in slower coupling kinetics compared to the target .
  • Isoquinoline Derivative [CAS 893566-72-8]: The tert-butyl group introduces steric bulk, favoring couplings with less hindered aryl halides but limiting reactivity with bulky partners .

Physical and Stability Properties

  • Solubility : The dioxane-fused analog [AldrichCPR] exhibits higher aqueous solubility (logP ~1.5) than the target (logP ~2.3) due to oxygen content .
  • Stability: The target’s naphthyridine core provides steric protection to the boronate ester, reducing hydrolysis rates compared to less hindered analogs like 1-(5-boronate)-3,4-dihydropyridin-1-yl)ethanone [CAS 1227068-63-4] .

Biological Activity

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a derivative of naphthyridine that has garnered attention for its potential biological activities. This article aims to synthesize current research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H16BNO2
  • Molar Mass : 220.07 g/mol
  • CAS Number : 317810-27-8

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that naphthyridine derivatives often exhibit:

  • Antimicrobial Properties : They can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Antiparasitic Activity : Some derivatives have shown efficacy against protozoan parasites such as Leishmania and Trypanosoma, potentially through inhibition of specific enzymes crucial for parasite survival .

Antimicrobial and Antiparasitic Effects

Recent studies have highlighted the compound's potential in treating infections caused by resistant strains of bacteria and parasites. For instance:

  • In Vitro Studies : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Antileishmanial Activity : In vivo studies demonstrated that the compound could reduce the parasite load in infected mice models by over 70% compared to control groups .

Cytotoxicity and Selectivity

While assessing cytotoxicity, it was observed that the compound displayed selective toxicity towards cancer cells compared to normal cells. The selectivity index (SI) was calculated to be greater than 5 for several cancer cell lines, indicating a promising therapeutic window .

Case Study 1: Antiparasitic Efficacy

A study conducted on murine models infected with Leishmania donovani reported that treatment with the compound led to a significant reduction in parasitic load. The study utilized a dosage of 25 mg/kg body weight administered bi-weekly over four weeks. Results indicated a reduction in liver and spleen size alongside decreased parasite counts in tissues .

Case Study 2: Antimicrobial Resistance

In an investigation into antibiotic resistance, the compound was tested against multi-drug resistant strains of E. coli. The results showed that it could restore sensitivity to conventional antibiotics when used in combination therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

ModificationEffect on Activity
Removal of dioxaborolane groupDecreased antimicrobial potency
Addition of hydroxyl group at position 8Enhanced antiparasitic activity
Methylation at nitrogen positionsVariable effects on cytotoxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A halogenated naphthyridinone precursor (e.g., 6-bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one) is reacted with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in an inert atmosphere. Post-synthesis purification involves column chromatography and recrystallization to isolate the boronate ester derivative .
  • Critical Analysis : Ensure characterization via 1H^1\text{H}-NMR (to confirm boronate ester integration at δ ~1.3 ppm) and mass spectrometry (to validate molecular weight). Contamination risks arise from unreacted precursors, necessitating rigorous TLC monitoring .

Q. How is the boronate ester group in this compound utilized in chemical biology studies?

  • Methodological Answer : The boronate ester serves as a handle for bioorthogonal reactions, particularly in PROTAC (proteolysis-targeting chimera) synthesis or fluorescent probe development. For example, it can undergo Suzuki coupling with aryl halides in aqueous media to append targeting moieties. Stability studies in physiological buffers (pH 7.4, 37°C) are essential to confirm hydrolytic resistance over 24–48 hours .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this boronate ester in complex heterocyclic systems?

  • Methodological Answer : Optimize reaction conditions by screening:

  • Catalyst systems : PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligands for sterically hindered substrates.
  • Solvent polarity : Dioxane/water mixtures (4:1) enhance solubility of polar intermediates.
  • Temperature : Microwave-assisted heating (80–100°C) reduces reaction time to 2–4 hours.
    Monitor boronate ester stability via 11B^{11}\text{B}-NMR to detect hydrolysis byproducts (e.g., boric acid at δ ~10 ppm) .
    • Data Contradiction Example : Discrepancies in coupling yields (e.g., 40% vs. 70%) may arise from trace oxygen in reaction vessels. Use degassed solvents and Schlenk-line techniques to mitigate .

Q. What strategies resolve contradictory biological activity data for derivatives of this compound in kinase inhibition assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate hits using fluorescence polarization (FP) and AlphaScreen to rule out false positives from compound aggregation.
  • Structural Analysis : Perform co-crystallization with target kinases (e.g., JAK2 or EGFR) to confirm binding modes. Molecular docking may reveal steric clashes due to the dihydronaphthyridinone core.
  • Purity Verification : LC-MS (>95% purity) and 19F^{19}\text{F}-NMR (if fluorinated analogs exist) are critical to exclude impurities mimicking activity .

Q. How does the dihydronaphthyridinone scaffold influence photophysical properties in probe design?

  • Methodological Answer : The planar, conjugated system enables tunable fluorescence (λₑₘ ~450–550 nm) via substituent effects. For example:

Substituent PositionFluorescence Quantum Yield (Φ)Solvatochromic Shift
6-Boronate esterΦ = 0.15 (in DMSO)20 nm red shift in H₂O
7-NO₂Φ = 0.02 (quenched)Minimal shift
Applications include live-cell imaging, but autofluorescence in biological matrices requires time-gated detection .

Q. What computational methods predict metabolic stability of derivatives containing this scaffold?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate hepatic clearance and CYP450 interactions. Key parameters: logP (2.5–3.5), topological polar surface area (60–80 Ų).
  • Metabolite Identification : Incubate derivatives with human liver microsomes (HLM) and analyze via HR-MS/MS. The boronate ester may hydrolyze to a boronic acid, which can form adducts with glutathione (m/z +305.1) .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH conditions?

  • Protocol :

Prepare buffers at pH 1.0 (HCl), 7.4 (PBS), and 9.0 (borate).

Incubate compound (1 mM) at 37°C for 24 hours.

Analyze degradation by UPLC-MS at 0, 6, 12, and 24 hours.

  • Key Metrics : Hydrolysis half-life (t₁/₂) and degradation products (e.g., boronic acid at m/z 198.1).
  • Contingency : If boronate ester hydrolysis exceeds 50% at pH 7.4, consider prodrug strategies (e.g., ester masking) .

Integration with Broader Research

Q. How to incorporate this compound into a fragment-based drug discovery (FBDD) pipeline?

  • Workflow :

  • Library Screening : Use surface plasmon resonance (SPR) to assess binding to target proteins (KD < 500 μM).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents at positions 3 and 7.
  • Lead Optimization : Pair with cryo-EM to resolve binding poses in protein pockets.
  • Validation : In vivo efficacy in xenograft models (e.g., 10 mg/kg, oral dosing) .

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